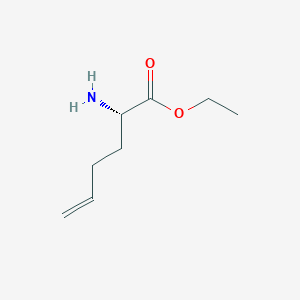

ethyl (2S)-2-aminohex-5-enoate

Description

Ethyl (2S)-2-aminohex-5-enoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in natural products, pharmaceuticals, and fine chemicals. This compound is particularly interesting due to its unique structure, which includes an amino group and a double bond, making it a versatile molecule in various chemical reactions and applications.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl (2S)-2-aminohex-5-enoate |

InChI |

InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,7H,1,4-6,9H2,2H3/t7-/m0/s1 |

InChI Key |

LIQJLTLJINLIAF-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC=C)N |

Canonical SMILES |

CCOC(=O)C(CCC=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-aminohex-5-enoate can be synthesized through several methods. One common approach is the esterification of (2S)-2-aminohex-5-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can accelerate the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Reactions Involving the Amino Group

The secondary amino group at the C2 position participates in nucleophilic substitutions and redox reactions.

Acylation and Alkylation

The amino group reacts with acyl chlorides or alkyl halides to form derivatives. For example:

-

Acetylation with acetyl chloride yields N-acetyl ethyl 2-aminohex-5-enoate.

-

Methylation using methyl iodide under basic conditions produces N-methyl ethyl 2-aminohex-5-enoate.

Conditions : Typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) with bases like triethylamine .

Oxidation

Oxidation of the amino group with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) generates nitro or nitroso derivatives.

-

Product : Ethyl 2-nitrohex-5-enoate (under strong oxidative conditions).

Ester Group Reactivity

The ethyl ester undergoes hydrolysis and aminolysis:

Acid-Catalyzed Hydrolysis

Reaction with hydrochloric acid (HCl) in aqueous ethanol cleaves the ester to form 2-aminohex-5-enoic acid.

Aminolysis

Ammonia or primary amines displace the ethoxy group, producing amides:

-

Example : Reaction with benzylamine yields N-benzyl 2-aminohex-5-enamide.

Alkene Functionalization

The C5–C6 double bond undergoes addition and cycloaddition reactions.

Hydrogenation

Catalytic hydrogenation with Pd/C reduces the alkene to ethyl 2-aminohexanoate.

-

Conditions : H₂ (1 atm), room temperature, 90% yield.

Epoxidation

Treatment with meta-chloroperbenzoic acid (mCPBA) forms an epoxide:

-

Product : Ethyl 2-amino-5,6-epoxyhexanoate.

Electrophilic Amination

Studies propose that transition metals like rhodium activate the amino group for C–H amination via an electrophilic SEAr-like pathway (Scheme 1) .

Ester Hydrolysis Mechanism

Acid-mediated hydrolysis proceeds through a tetrahedral intermediate, with LiBr accelerating nucleophilic attack by stabilizing the transition state .

Comparative Reaction Data

Scientific Research Applications

Ethyl (2S)-2-aminohex-5-enoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-aminohex-5-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biochemical pathways and cellular processes, making the compound a valuable tool in research and development.

Comparison with Similar Compounds

Ethyl (2S)-2-aminohex-5-enoate can be compared with other esters and amino acids:

Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

Ethyl butanoate: Another ester with a fruity smell, used in flavorings and fragrances.

(2S)-2-aminohexanoic acid: The corresponding amino acid without the ester group, used in peptide synthesis.

Q & A

Basic Research Questions

Q. What foundational experimental design principles should guide the synthesis of ethyl (2S)-2-aminohex-5-enoate?

- Methodological Answer : Begin with a pre-experimental design to identify critical variables (e.g., solvent choice, temperature, catalysts). Use quasi-experimental approaches with control groups to isolate the effects of independent variables (e.g., enantiomeric purity) . Incorporate factorial design to systematically evaluate interactions between factors like reaction time and pH, ensuring reproducibility . Students and researchers should follow structured procedural design frameworks to enhance autonomy and reduce procedural bias .

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Implement a full or fractional factorial design to screen variables (e.g., molar ratios, temperature gradients). For example, a 2³ factorial design can test three factors (e.g., reagent concentration, stirring rate, and pressure) at two levels each, reducing the number of trials while capturing interaction effects. Post-hoc ANOVA analysis identifies statistically significant variables, enabling targeted optimization .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data across studies on this compound?

- Methodological Answer : Conduct a methodological systematic review to compare instrumentation protocols (e.g., NMR solvent purity, HPLC column types). Use meta-analysis tools like UCINET 6.0 to quantify variability and identify confounding factors (e.g., baseline noise in IR spectra). Replicate experiments under standardized conditions to isolate discrepancies arising from procedural differences .

Q. What advantages does sequential simplex optimization offer for maximizing yield and purity in multi-variable syntheses?

- Methodological Answer : Apply the sequential simplex method to iteratively adjust variables (e.g., temperature, catalyst loading) without requiring prior mechanistic knowledge. This evolutionary operation (EVOP) technique is particularly effective for systems with 4–6 variables, enabling rapid convergence to local optima. For global optimization, combine simplex with preliminary screening (e.g., window diagram techniques) to avoid entrapment in suboptimal regions .

Q. How do adversarial controls improve the reliability of machine learning models predicting this compound’s properties?

- Methodological Answer : Train models on datasets intentionally spiked with confounding variables (e.g., solvent impurities, isomer byproducts) to test robustness. Use adversarial validation to ensure predictions rely on chemically meaningful features (e.g., steric effects, electronic descriptors) rather than artifacts. Cross-validate with experimental data from controlled syntheses to verify generalizability .

Q. What strategies integrate computational simulations with experimental data to elucidate reaction mechanisms?

- Methodological Answer : Leverage COMSOL Multiphysics for virtual reaction modeling, simulating transition states and energy barriers. Validate simulations with kinetic data (e.g., rate constants from stopped-flow experiments). AI-driven tools like autonomous laboratories enable real-time adjustments to experimental parameters (e.g., reflux duration) based on simulation feedback, enhancing mechanistic accuracy .

Q. How are interdisciplinary approaches advancing catalytic synthesis of this compound?

- Methodological Answer : Combine enzyme engineering (e.g., AI-designed biocatalysts from ICReDD) with chemo-catalytic methods to improve enantioselectivity. For example, machine learning predicts optimal mutations in lipases for esterification, while experimental high-throughput screening validates activity. Hybrid workflows reduce reliance on rare metal catalysts and enable greener synthesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.